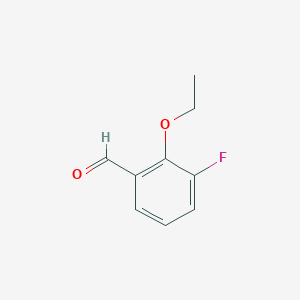

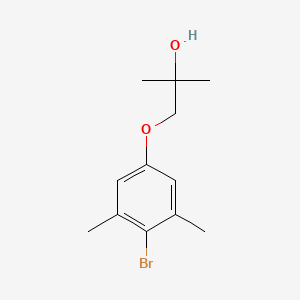

3-(Bromomethyl)-4-chlorobenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

There are various methods for synthesizing bromomethyl compounds. For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of bromomethyl compounds can vary. For example, the structure of 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587(2), b=7.278(3), c=10.442(3) Å, a= 83.59(3)°, b= 75.42(2)°, g= 77.39(3)°, Z= 2, V= 471.9(3)Å3 .Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates .Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary. For example, bromopyruvic acid is a colorless solid with a molecular weight of 166.958 g·mol −1 .Applications De Recherche Scientifique

Synthesis of Heteroditopic Ligands

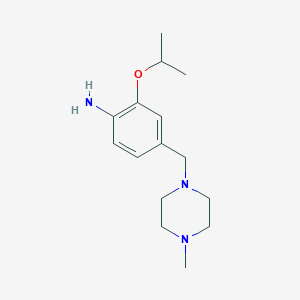

Research by Wang et al. (2006) utilized a method for bromo- and chloro-methylation of various salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, to synthesize piperazine-containing heteroditopic ligands. These ligands are valuable in binding metal salts, demonstrating the compound's utility in organic and coordination chemistry (Wang et al., 2006).

Preparation of 3,4-Dihydrocarbostyril

Khoury (1978) investigated the preparation of 3,4-dihydrocarbostyril, a compound synthesized using methods that involve o-chlorobenzaldehyde, a closely related compound to 3-(Bromomethyl)-4-chlorobenzaldehyde. This research contributes to the understanding of homolytic aromatic substitution reactions (Khoury, 1978).

Development of CCR5 Antagonists

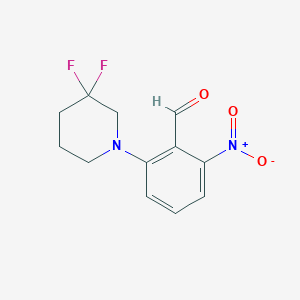

Cheng De-ju (2014) synthesized 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, a derivative of this compound, to create non-peptide CCR5 antagonists. This demonstrates its application in the development of therapeutic agents (Cheng De-ju, 2014).

Gas Electron Diffraction Studies

Chiu et al. (1979) conducted a study on 3-chlorobenzaldehyde, which shares structural similarity with this compound. Their work involved molecular orbital constrained gas electron diffraction studies, contributing to the understanding of internal rotation and conformational equilibrium in such compounds (Chiu et al., 1979).

Halogen Extrusion by Transition Metal Complexes

Blum et al. (1976) explored the reaction of chlorobenzaldehydes with transition metal complexes, providing insights into halogen transfer and extrusion mechanisms. This research highlights potential applications of halogenated benzaldehydes in catalytic processes (Blum et al., 1976).

Reactivity of Diazirines

Martinu and Dailey (2006) examined the reactivity of 1-chloro-3-phenyldiazirines, which are related to this compound, to understand reaction mechanisms and product formation. This contributes to the broader knowledge of halogenated aromatic compounds in organic synthesis (Martinu & Dailey, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

3-(bromomethyl)-4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNWYDAJHGKDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)